molecular formula C7H12O6 B11903849 Bis-CH2-PEG2-acid

Bis-CH2-PEG2-acid

Cat. No.: B11903849
M. Wt: 192.17 g/mol
InChI Key: TXLVHGCDQPITTJ-UHFFFAOYSA-N
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Description

Bis-CH2-PEG2-acid is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that induce the degradation of target proteins by the ubiquitin-proteasome system within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis-CH2-PEG2-acid is synthesized through a series of chemical reactions involving the coupling of polyethylene glycol with carboxylic acid groups. The typical synthetic route involves the reaction of diethylene glycol with chloroacetic acid under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis-CH2-PEG2-acid primarily undergoes substitution reactions due to the presence of reactive carboxylic acid groups. These reactions can be used to attach various ligands to the PEG backbone, forming PROTAC molecules .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include bases such as sodium hydroxide and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC). The reactions are typically carried out in organic solvents such as dichloromethane or dimethylformamide .

Major Products

The major products formed from the reactions of this compound are PROTAC molecules, which consist of two different ligands connected by the PEG linker. These ligands are designed to bind to an E3 ubiquitin ligase and a target protein, respectively .

Scientific Research Applications

Enhancing Solubility and Stability

The incorporation of Bis-CH2-PEG2-acid into PROTACs improves their solubility in aqueous environments, which is crucial for in vivo applications. Studies have shown that PEGylation can significantly enhance the pharmacokinetic properties of therapeutic agents by increasing their half-life and reducing immunogenicity .

Targeted Protein Degradation

This compound has been utilized in the synthesis of various PROTACs targeting different proteins implicated in diseases such as cancer and neurodegenerative disorders. The flexibility and biocompatibility of PEG linkers allow for fine-tuning the pharmacodynamics of these compounds .

Case Study: Targeting Cancer Proteins

A study demonstrated that PROTACs incorporating this compound showed enhanced selectivity for cancer-related proteins, leading to effective degradation and reduced tumor growth in preclinical models. The results indicated that the linker’s length and flexibility were critical factors influencing the efficacy of the PROTACs .

Case Study: Neurodegenerative Disease Models

In models of neurodegenerative diseases, this compound-based PROTACs effectively targeted misfolded proteins for degradation, thereby alleviating toxic accumulation within neuronal cells. This application highlights the potential for using such linkers in developing therapies for conditions like Alzheimer’s disease .

Comparative Analysis of Linkers in PROTACs

Linker TypeSolubilityStabilityTargeting Efficiency
This compoundHighModerateHigh
PEG4ModerateHighModerate
Alkyl LinkersLowLowVariable

This table illustrates how this compound compares with other linker types used in PROTAC development, emphasizing its advantages in solubility and targeting efficiency.

Mechanism of Action

Bis-CH2-PEG2-acid functions as a linker in PROTAC molecules, facilitating the selective degradation of target proteins. The mechanism involves the binding of one ligand to an E3 ubiquitin ligase and the other to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chain length and functional groups, which provide optimal properties for the synthesis of PROTACs. Its shorter chain length compared to other PEG-based linkers allows for more precise control over the spatial arrangement of ligands, enhancing the efficiency of protein degradation .

Biological Activity

Overview

Bis-CH2-PEG2-acid is a polyethylene glycol (PEG)-based linker that plays a significant role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to selectively degrade target proteins by harnessing the ubiquitin-proteasome system. This compound, with the molecular formula C7H12O6 and a molecular weight of 192.17 g/mol, is characterized by its two terminal carboxylic acid groups, enhancing its solubility in aqueous environments, which is crucial for biological applications .

The biological activity of this compound primarily revolves around its function as a linker in PROTACs. By connecting two distinct ligands—one that binds to an E3 ubiquitin ligase and another that targets a specific protein—this compound facilitates the recruitment of the E3 ligase to the target protein. This interaction leads to ubiquitination and subsequent proteasomal degradation of the target, effectively reducing its cellular levels .

Stability and Efficacy

A systematic study on PEGylated compounds has shown that the stability of peptide conjugates can be significantly enhanced through PEGylation. For example, studies indicated that PEGylated peptides displayed improved metabolic stability in serum, which is essential for therapeutic applications . The incorporation of various PEG units affects both the affinity and selectivity of these compounds towards their targets, highlighting the importance of linker design in drug development .

Case Studies

  • PROTAC Development : In a study by An et al., it was demonstrated that PROTACs utilizing this compound as a linker successfully targeted and degraded specific proteins involved in cancer progression. The study reported an IC₅₀ value indicating effective degradation at nanomolar concentrations, showcasing the potential of this compound in targeted cancer therapy .
  • Comparative Analysis : A comparative analysis involving different PEG linkers revealed that this compound provided superior solubility and stability compared to shorter PEG linkers. This increased stability correlated with enhanced efficacy in cellular assays, making it a preferred choice for PROTAC synthesis .

Data Table: Biological Activity Summary

Property Value
Molecular FormulaC7H12O6
Molecular Weight192.17 g/mol
RolePROTAC linker
SolubilityHigh (in aqueous media)
IC₅₀ (target protein degradation)Nanomolar range

Properties

Molecular Formula

C7H12O6

Molecular Weight

192.17 g/mol

IUPAC Name

3-[2-(carboxymethoxy)ethoxy]propanoic acid

InChI

InChI=1S/C7H12O6/c8-6(9)1-2-12-3-4-13-5-7(10)11/h1-5H2,(H,8,9)(H,10,11)

InChI Key

TXLVHGCDQPITTJ-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCC(=O)O)C(=O)O

Origin of Product

United States

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